molecular formula C7H6BF4KO B7910748 Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide

Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide

Cat. No.: B7910748
M. Wt: 232.03 g/mol
InChI Key: IHBXWAPECAKIQR-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide is a specialized organoboron compound characterized by its unique structure and reactivity. This compound is part of the broader class of potassium trifluoroborate salts, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and reaction time, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions under appropriate conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

  • Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation Reactions: Various oxidized derivatives depending on the substrate.

  • Reduction Reactions: Reduced forms of the starting material.

  • Substitution Reactions:

Scientific Research Applications

Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide has found applications in various fields of scientific research:

  • Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

  • Industry: Its utility in the production of fine chemicals and materials makes it valuable in industrial processes.

Mechanism of Action

Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide is compared with other similar compounds, such as potassium trifluoroborate salts and boronic acids:

  • Potassium Trifluoroborate Salts: These compounds are known for their moisture and air stability, making them more practical for various reactions.

  • Boronic Acids: While effective in cross-coupling reactions, boronic acids can be difficult to purify and handle due to their sensitivity to air and moisture.

  • Boronate Esters: These esters lack atom economy and are less efficient compared to trifluoroborate salts.

Comparison with Similar Compounds

  • Potassium trifluoroborate salts

  • Boronic acids

  • Boronate esters

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-3-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(7(6)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXWAPECAKIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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